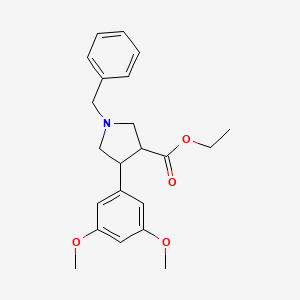

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a 3,5-dimethoxyphenyl substituent at the 4-position, and an ethyl ester at the 3-position. This structure combines aromatic, electron-donating (methoxy groups), and sterically bulky moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors sensitive to such motifs. Its synthesis typically involves multi-step alkylation and cyclization reactions, though detailed synthetic protocols are proprietary in most commercial sources .

Properties

Molecular Formula |

C22H27NO4 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C22H27NO4/c1-4-27-22(24)21-15-23(13-16-8-6-5-7-9-16)14-20(21)17-10-18(25-2)12-19(11-17)26-3/h5-12,20-21H,4,13-15H2,1-3H3 |

InChI Key |

XFKAPIJUMAIHRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ethyl N-Benzyl-3-Azaadipate

A foundational method involves cyclizing ethyl N-benzyl-3-azaadipate using strong bases. For example, potassium tert-butoxide in toluene induces intramolecular cyclization to form the pyrrolidine ring. Key steps include:

- Reaction Conditions : Ethyl N-benzyl-3-azaadipate (14.7 g) and potassium tert-butoxide (5.6 g) in anhydrous toluene at 0°C for 2 hours.

- Workup : Acidification with HCl, extraction with ethyl acetate, and drying over Na₂SO₄ yield the product as a pink solid (40% yield).

- Mechanism : Base-induced deprotonation facilitates nucleophilic attack, forming the five-membered ring.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl N-benzyl-3-azaadipate |

| Base | Potassium tert-butoxide |

| Solvent | Toluene |

| Temperature | 0°C |

| Yield | 40% |

Enantioselective Hydrogenation of Prochiral Enamides

A patent (US8344161B2) details enantioselective hydrogenation to produce chiral pyrrolidine-3-carboxylic acids. While optimized for halogenated derivatives, this method adapts to 3,5-dimethoxyphenyl groups:

- Catalyst System : Rhodium or ruthenium complexes with chiral ligands (e.g., DuPhos, BINAP).

- Substrate : Prochiral enamide precursors (e.g., 1-benzyl-4-(3,5-dimethoxyphenyl)-3-pyrrolidinone).

- Conditions : H₂ (50–100 bar), 25–50°C, 12–24 hours in methanol or ethanol.

- Outcome : >99% enantiomeric excess (ee) and 98% yield after alkaline extraction.

Key Advantage : Avoids racemization; no further chiral resolution needed.

Reductive Amination of 4-Oxopyrrolidine Derivatives

Reductive amination converts 4-oxopyrrolidine intermediates into target compounds. Sodium cyanoborohydride (NaBH₃CN) in acidic media facilitates this:

Mechanistic Note : Imine formation followed by borohydride reduction ensures retention of stereochemistry.

Anhydride Mannich Reactions (AMRs)

Sulfone-substituted anhydrides enable diastereoselective γ-lactam synthesis, adaptable to pyrrolidine carboxylates:

- Substrates : 3-(Phenylsulfonyl)dihydrofuran-2,5-dione and benzylimines.

- Conditions : Et₃N in CH₂Cl₂ at −78°C to room temperature.

- Outcome : trans-Selectivity (>20:1 dr) with 78–87% yield.

Example :

3-(Phenylsulfonyl)dihydrofuran-2,5-dione + Benzylimine

→ Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate (82% yield).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Cyclization | 40% | Low | Moderate | Industrial |

| Enantioselective H₂ | 98% | >99% ee | High | Pilot-scale |

| Reductive Amination | 71% | Moderate | Low | Lab-scale |

| AMRs | 82% | >20:1 dr | High | Lab-scale |

Optimal Choice : Enantioselective hydrogenation balances yield and stereochemical purity for pharmaceutical applications.

Purification and Characterization

- Chromatography : Silica gel with EtOAc/hexane (3:1) resolves diastereomers.

- Crystallization : Ethanol recrystallization enhances purity (>99%).

- Analytical Data :

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing pyrrolidine structures often exhibit antioxidant activities. Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has been studied for its potential to scavenge free radicals, which can contribute to cellular damage and various diseases.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The methoxyphenyl group is known to interact with biological targets involved in cancer progression. In vitro studies have shown that derivatives of pyrrolidine can inhibit the growth of cancer cells, making this compound a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also play a role in neuroprotection. Research has highlighted the importance of pyrrolidine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicinal Chemistry Applications

This compound is being investigated for its potential applications in drug design:

- Lead Compound Development: Its structure offers a scaffold for designing new drugs targeting specific receptors or enzymes.

- Synthesis of Analogues: The compound can serve as a starting point for synthesizing analogues with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. The results demonstrated significant free radical scavenging activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Case Study 2: Anticancer Efficacy

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed promising results, inhibiting cell proliferation through apoptosis induction, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogous pyrrolidine derivatives, focusing on structural variations, molecular weights, functional groups, and commercial availability.

Table 1: Structural and Commercial Comparison

Key Differences:

Substituent Complexity : The compared compound in Table 1 includes a fluoropyridinyl group and a tert-butyldimethylsilyl (TBS) ether, increasing steric bulk and molecular weight (527.75 vs. 367.44). These groups enhance stability and modulate lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drugs.

Ester Group: The methyl ester in the analog versus the ethyl ester in the target compound affects solubility and metabolic stability.

Aromatic Moieties: The 3,5-dimethoxyphenyl group in the target compound provides electron-donating effects, which may enhance binding to serotonin or dopamine receptors.

Research Findings and Implications

- Synthetic Utility : The TBS-protected analog is marketed for specialized medicinal chemistry research, likely as an intermediate in synthesizing kinase inhibitors or protease activators. Its high cost reflects synthetic complexity (e.g., silyl protection and fluorination steps) .

- Pharmacological Potential: While the target compound lacks direct commercial or clinical data, its dimethoxyphenyl group is structurally analogous to bioactive molecules like apomorphine derivatives, suggesting possible dopaminergic activity.

- Stability and Reactivity : The absence of a silyl group in the target compound simplifies storage and handling compared to the analog, which requires inert conditions to preserve the TBS moiety.

Biological Activity

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic compound notable for its structural complexity, which includes a pyrrolidine ring and a dimethoxy-substituted benzene group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27NO4

- Molecular Weight : 369.45 g/mol

- Functional Groups : The compound features an ethyl ester functional group, a pyrrolidine ring, and two methoxy groups on the aromatic ring.

The presence of these functional groups suggests potential reactivity and interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems. The structural characteristics allow for interactions with various receptors, potentially influencing pathways related to:

- Neurotransmission : The compound may affect serotonin or dopamine receptors due to its structural analogies with known psychoactive substances.

- Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting a similar potential for this compound .

Structure-Activity Relationships (SAR)

The structure-activity relationship is critical for optimizing the biological efficacy of compounds. This compound's unique structure allows it to be compared with other compounds in its class:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C22H27NO4 | Contains two methoxy groups at the 3 and 5 positions |

| Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate | C22H27NO4 | Has methoxy groups at the 3 and 4 positions |

| N-Benzylpyrrolidine-3-carboxylic acid | C14H15NO4 | Lacks aromatic substitution; simpler structure |

This table highlights how variations in methoxy group positioning can influence biological activity and receptor binding affinities.

Case Studies

While specific case studies on this compound are sparse, the following examples illustrate the potential therapeutic applications of similar compounds:

- Cancer Research : Compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines. For instance, derivatives that activate p53 have shown promise in breast cancer models .

- Neurological Disorders : Given its structural similarities to known psychoactive agents, further exploration into its effects on neurotransmitter systems could reveal potential applications in treating conditions like depression or anxiety.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate?

Answer:

A practical approach involves multi-component reactions (MCRs) inspired by analogous pyrrolidine derivatives. For example, a three-component reaction system using substituted aldehydes, amines, and diethyl acetylenedicarboxylate can yield structurally complex pyrrolidine scaffolds . Key steps include:

- Reagent selection : Optimize stoichiometry of benzylamine, 3,5-dimethoxybenzaldehyde, and acetylenedicarboxylate derivatives.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereoselectivity.

- Work-up : Purify via silica gel chromatography, with yields typically ranging from 50–70% for similar compounds .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7–3.8 ppm). Aromatic protons from the 3,5-dimethoxyphenyl group appear as two doublets (δ 6.2–6.8 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to methoxy groups (δ ~160 ppm) .

- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, analogous pyrrolidine derivatives show C–C bond lengths of 1.52–1.55 Å and torsional angles <5° for planar aromatic substituents .

Basic: What safety protocols are essential during experimental handling?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).

- Waste Disposal : Neutralize acidic/basic residues before transferring to licensed disposal facilities .

Advanced: How does the 3,5-dimethoxyphenyl moiety influence biological activity in related compounds?

Answer:

The 3,5-dimethoxyphenyl group enhances target affinity and pharmacokinetic stability in bioactive molecules. For instance:

- Mechanistic Insight : In CXL017 (a structurally related chromene-carboxylate), this moiety facilitates interactions with Bcl-2 family proteins and SERCA pumps, reversing multidrug resistance (MDR) in leukemia cells by modulating apoptotic pathways .

- Structure-Activity Relationship (SAR) : Methoxy groups improve membrane permeability and resistance to oxidative demethylation compared to hydroxyl analogs .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to adenosine receptors (e.g., A₁/A₂ subtypes). The 3,5-dimethoxyphenyl group may occupy hydrophobic pockets, as seen in DPMA analogs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% occupancy) .

- ADMET Prediction : Tools like SwissADME assess logP (~3.5) and BBB permeability, critical for CNS-targeted applications .

Advanced: How should researchers address contradictory pharmacological data in receptor-binding assays?

Answer:

Contradictions in dose-response curves (e.g., partial vs. full agonism) can arise from:

- Receptor Subtype Selectivity : Validate using antagonists like 8-(p-sulfophenyl)theophylline for adenosine receptors .

- Assay Conditions : Control intracellular K⁺/ATP levels, which modulate receptor conformations .

- Data Normalization : Express results as % maximal response relative to positive controls (e.g., isoproterenol) to account for batch variability .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-4-benzyloxazolidinone to direct stereochemistry at the pyrrolidine C3 position, achieving >90% ee .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for ketone intermediates, with reported ee values of 85–95% .

- HPLC Chiral Separation : Utilize Chiralpak® AD-H columns (hexane:isopropanol = 90:10) to resolve enantiomers .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.